molecular formula C12H15ClN2O2 B15202606 4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline

4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline

Cat. No.: B15202606
M. Wt: 254.71 g/mol
InChI Key: YXIIZURSAMPHEG-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline is a chemical compound that belongs to the class of azolyl anilines. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of heterocyclic systems. The presence of the chloro, methoxy, and oxazolyl groups in its structure makes it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline typically involves the reaction of 2-nitrobenzaldehyde with (2,2-dimethoxyethyl)amine in ethanol to form an intermediate, which is then subjected to acid hydrolysis to yield the desired compound . The reaction conditions often include the use of concentrated sulfuric acid and phosphorus (V) oxide, followed by reduction using Raney nickel as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various cyclocondensation reactions, leading to the formation of polycondensed heterocyclic systems . Its biological activities are attributed to its ability to interact with cellular receptors and enzymes, modulating their functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline is unique due to the specific combination of chloro, methoxy, and oxazolyl groups in its structure. This unique combination imparts distinct reactivity and biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

4-chloro-2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-5-methoxyaniline

InChI

InChI=1S/C12H15ClN2O2/c1-12(2)6-17-11(15-12)7-4-8(13)10(16-3)5-9(7)14/h4-5H,6,14H2,1-3H3

InChI Key

YXIIZURSAMPHEG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=C(C=C2N)OC)Cl)C

Origin of Product

United States

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